molecular formula C19H22N6O3S B2916707 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013817-75-8

3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2916707
CAS No.: 1013817-75-8
M. Wt: 414.48
InChI Key: HAJTWIREWRUQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure comprising pyridazine and piperazine rings, a benzenesulfonyl group, and a pyrazole substituent. This specific molecular architecture is characteristic of compounds investigated for targeted biological activity . Compounds with piperazinyl-pyridazine cores have been explored for their potential to interact with various enzyme systems and cellular pathways . The structural motif of an N-arylpiperazine is commonly found in molecules designed to modulate neurological targets, while the sulfonyl group can influence the molecule's pharmacokinetic properties . The presence of the pyrazole ring, a heterocycle seen in many bioactive molecules, further enhances the potential of this compound as a versatile scaffold for developing enzyme inhibitors or receptor modulators . Its exact mechanism of action and primary research applications are areas for ongoing investigation. This product is provided for research use only and is strictly not intended for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-2-28-16-4-6-17(7-5-16)29(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJTWIREWRUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyridazine core with piperazine derivatives.

    Functionalization with the benzenesulfonyl group: This is typically done through sulfonation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the pyrazole ring: This can be achieved through condensation reactions with appropriate pyrazole precursors.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Condensation: The compound can participate in condensation reactions with other organic molecules to form larger, more complex structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound shares a pyridazine-piperazine-pyrazole scaffold with several analogs, differing primarily in substituents on the piperazine and pyrazole groups. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name & Source Piperazine Substituent Pyrazole Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 4-ethoxybenzenesulfonyl H C21H25N6O3S* ~437.5*
3-{4-[(3-Chlorophenyl)sulfonyl]piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-chlorophenylsulfonyl 3-methyl C18H19ClN6O2S 418.9
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine N/A (cyclopropyl at pyridazine) 3-ethoxy, 4-(2-F-PhO),5-methyl C20H20FN5O2 393.4
3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine 3,4-dimethoxybenzoyl H C20H22N6O3 394.4
3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine 4-fluorophenylpiperazine N/A (bromophenyl at pyridazine) C20H18BrFN4 413.3

*Estimated based on analogs.

Key Observations:
  • Sulfonyl vs. Carbonyl Groups : Replacing the sulfonyl group (target compound) with a benzoyl group (e.g., ) reduces electron-withdrawing effects and may alter hydrogen-bonding capacity.
  • Aryl Substituents : The 4-ethoxy group in the target compound enhances hydrophilicity compared to 3-chlorophenyl ( ) or biphenylsulfonyl ( ) groups.
Table 2: Predicted Physicochemical Properties
Compound LogP (Predicted) Hydrogen Bond Acceptors Synthetic Route Highlights
Target Compound ~2.5 8 Sulfonylation of piperazine; pyridazine coupling
3-{4-[(3-Chlorophenyl)sulfonyl]piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ~3.1 7 Chlorophenylsulfonyl chloride reaction
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine ~3.8 6 High-temperature coupling in acetonitrile
  • Synthesis : The target compound’s synthesis likely involves coupling 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with 4-ethoxybenzenesulfonyl-piperazine, analogous to methods in and .
  • Purification : Silica gel chromatography is commonly employed for analogs ( ).

Biological Activity

The compound 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS Number: 946274-66-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and empirical studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S, with a molecular weight of 414.5 g/mol. The structure features a pyridazine core substituted with both piperazine and pyrazole moieties, which are known to influence biological activity.

PropertyValue
Molecular FormulaC20H22N4O4SC_{20}H_{22}N_{4}O_{4}S
Molecular Weight414.5 g/mol
CAS Number946274-66-4
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Core : The pyridazine ring is synthesized through the condensation of hydrazine with suitable dicarbonyl compounds.
  • Introduction of Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution.
  • Substitution with Pyrazole : The final step involves the reaction with pyrazole derivatives to yield the target compound.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). The piperazine and pyrazole groups are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can influence signaling pathways related to mood regulation, anxiety, and neuroprotection.

Pharmacological Studies

Empirical research has demonstrated several pharmacological effects:

  • Antidepressant Activity : Studies have indicated that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
  • Anxiolytic Effects : Preclinical trials have shown that this compound may reduce anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent.
  • Neuroprotective Properties : Research has suggested that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.

Study 1: Antidepressant Effects

A study conducted by Zhang et al. (2020) evaluated the antidepressant effects of related pyridazine derivatives in mice subjected to chronic unpredictable stress. The results indicated a significant reduction in depressive behaviors when treated with the compound, correlating with increased levels of serotonin in the brain.

Study 2: Anxiolytic Activity

In a study by Lee et al. (2021), the anxiolytic properties of similar compounds were tested using the elevated plus maze model. The findings showed that administration led to increased time spent in open arms, suggesting reduced anxiety levels.

Study 3: Neuroprotection

Research by Kim et al. (2022) focused on the neuroprotective effects of pyridazine derivatives against glutamate-induced toxicity in neuronal cell cultures. The results indicated that treatment with these compounds significantly reduced cell death and oxidative stress markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.